molecular formula C6H2BrFN2S B6193636 6-bromo-5-fluoro-1,2,3-benzothiadiazole CAS No. 2680539-50-6

6-bromo-5-fluoro-1,2,3-benzothiadiazole

Cat. No.: B6193636
CAS No.: 2680539-50-6
M. Wt: 233.1
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Description

6-bromo-5-fluoro-1,2,3-benzothiadiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure. This compound is part of the benzothiadiazole family, which is known for its applications in organic electronics, particularly in the development of semiconductors and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-fluoro-1,2,3-benzothiadiazole typically involves the bromination and fluorination of benzothiadiazole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the desired substituents onto the benzothiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-fluoro-1,2,3-benzothiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoro-1,2,3-benzothiadiazole in organic electronics involves its ability to act as an electron-withdrawing group. The presence of bromine and fluorine atoms increases the electron affinity of the compound, which helps in lowering the band gap of the semiconducting materials. This enhances the efficiency of charge transport and improves the overall performance of electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dibromo-5,6-difluoro-1,2,3-benzothiadiazole
  • 5-bromo-2,1,3-benzothiadiazole
  • 4,7-dibromo-2,1,3-benzothiadiazole

Uniqueness

6-bromo-5-fluoro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides a balance between electron-withdrawing effects and steric hindrance. This makes it particularly useful in fine-tuning the electronic properties of materials for specific applications .

Properties

CAS No.

2680539-50-6

Molecular Formula

C6H2BrFN2S

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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